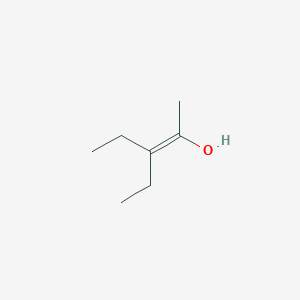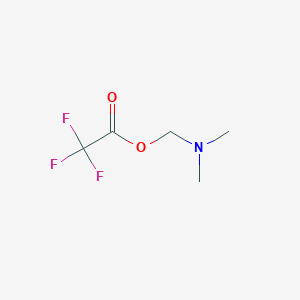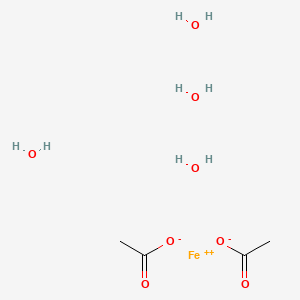
Iron(II)acetatetetrahydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Iron(II)acetatetetrahydrate can be synthesized through several methods:
Reaction of Iron Powder with Acetic Acid: Iron powder reacts with acetic acid in an oxygen-free environment to produce iron(II)acetate and hydrogen gas. [ \text{Fe} + 2 \text{CH}_3\text{COOH} \rightarrow \text{Fe(CH}_3\text{COO)}_2 + \text{H}_2 ]
Reaction of Iron(II) Carbonate with Acetic Acid: Iron(II) carbonate reacts with acetic acid to form iron(II)acetate.
Reaction of Iron(II) Nitrate with Sodium Acetate: Iron(II) nitrate hexahydrate reacts with sodium acetate trihydrate to produce this compound.
Industrial Production Methods
Industrial production of this compound often involves the reaction of scrap iron with acetic acid, resulting in a mixture of iron(II) and iron(III) acetates .
Chemical Reactions Analysis
Iron(II)acetatetetrahydrate undergoes various chemical reactions:
Oxidation: Iron(II)acetate can be oxidized to iron(III)acetate in the presence of oxygen.
Reduction: It can be reduced back to iron(II) from iron(III) under reducing conditions.
Substitution: Iron(II)acetate can undergo ligand substitution reactions where the acetate ligands are replaced by other ligands.
Common reagents and conditions used in these reactions include acetic acid, sodium acetate, and oxygen-free environments to prevent oxidation . Major products formed from these reactions include iron(III)acetate and other iron coordination complexes .
Scientific Research Applications
Iron(II)acetatetetrahydrate has several scientific research applications:
Mechanism of Action
The mechanism by which iron(II)acetatetetrahydrate exerts its effects involves its ability to donate iron ions (Fe²⁺) in various chemical and biological processes. These iron ions can participate in redox reactions, acting as either an electron donor or acceptor. The molecular targets and pathways involved include iron transport proteins and enzymes that require iron as a cofactor .
Comparison with Similar Compounds
Iron(II)acetatetetrahydrate can be compared with other iron(II) and iron(III) compounds:
Iron(II) Chloride Tetrahydrate (FeCl₂·4H₂O): Similar to this compound, it is highly soluble in water and used in various chemical reactions.
Iron(III) Acetate (Fe(CH₃COO)₃): This compound is formed by the oxidation of iron(II)acetate and has different reactivity and applications.
Iron(II) Sulfate Heptahydrate (FeSO₄·7H₂O): Used as an iron supplement and in water treatment, it has different solubility and stability properties compared to this compound.
This compound is unique due to its specific coordination structure and solubility properties, making it suitable for particular applications in dyeing and synthesis of other iron compounds .
Properties
Molecular Formula |
C4H14FeO8 |
|---|---|
Molecular Weight |
245.99 g/mol |
IUPAC Name |
iron(2+);diacetate;tetrahydrate |
InChI |
InChI=1S/2C2H4O2.Fe.4H2O/c2*1-2(3)4;;;;;/h2*1H3,(H,3,4);;4*1H2/q;;+2;;;;/p-2 |
InChI Key |
WXEICPMZIKLINJ-UHFFFAOYSA-L |
Canonical SMILES |
CC(=O)[O-].CC(=O)[O-].O.O.O.O.[Fe+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


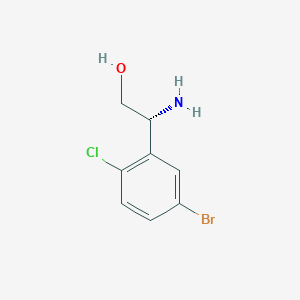
![5-[1,2,4]Triazol-1-yl-pyrrolidin-2-one](/img/structure/B13106859.png)
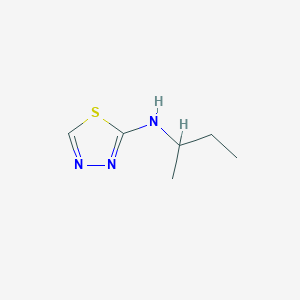
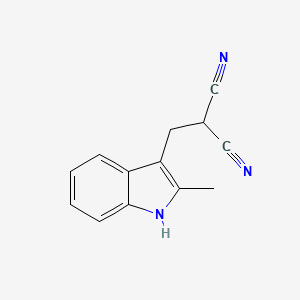
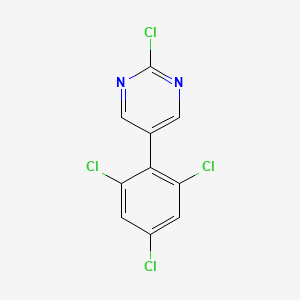
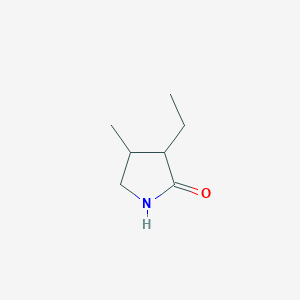

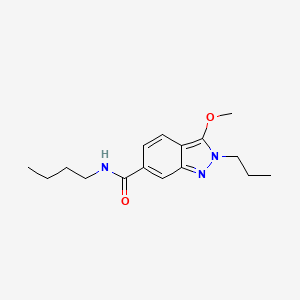
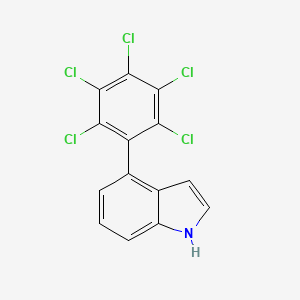

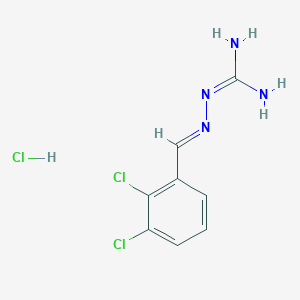
![2-Methylpyrido[3,4-b]pyrazine](/img/structure/B13106929.png)
